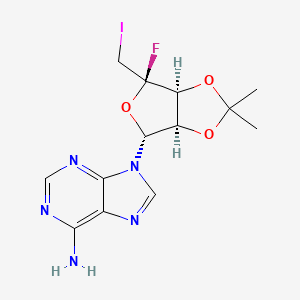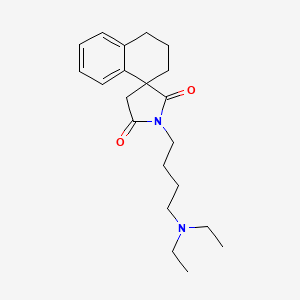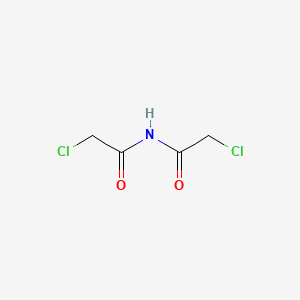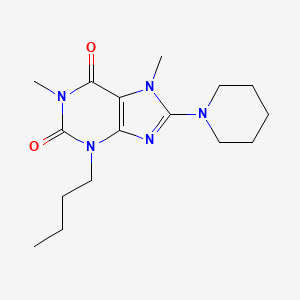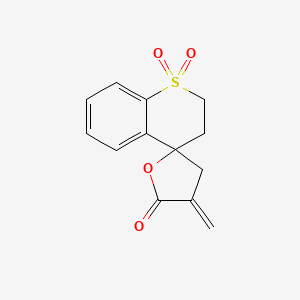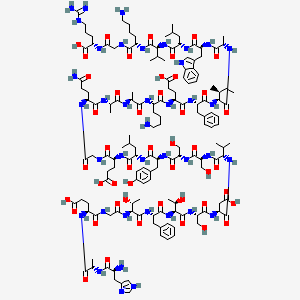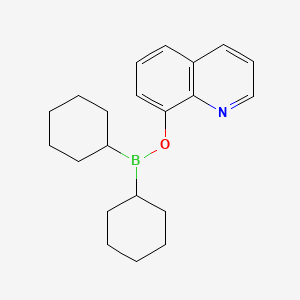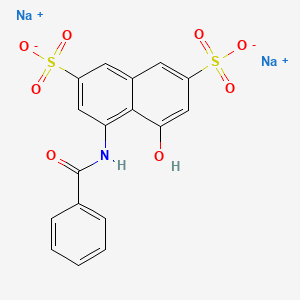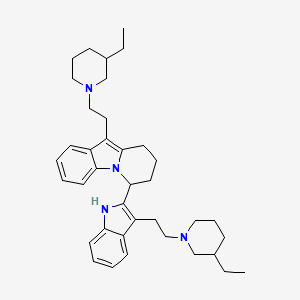
Di(demethoxycarbonyl)tetrahydrosecamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(demethoxycarbonyl)tetrahydrosecamine is a complex organic compound with the molecular formula C38H52N4. It is characterized by its intricate structure, which includes multiple aromatic rings and tertiary amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(demethoxycarbonyl)tetrahydrosecamine involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc) for the protection of amine groups, followed by selective deprotection under mild conditions . The reaction typically takes place in ethanol with Amberlyst-15 as a catalyst, which can be easily separated and reused .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Di(demethoxycarbonyl)tetrahydrosecamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyldioxirane (DMDO) under controlled conditions.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: DMDO in acetone, cooled in an ice bath.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DMDO can lead to the formation of ketones or alcohols, while reduction with sodium borohydride typically yields amines.
Applications De Recherche Scientifique
Di(demethoxycarbonyl)tetrahydrosecamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Di(demethoxycarbonyl)tetrahydrosecamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and the alteration of cellular signaling pathways . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Comparaison Avec Des Composés Similaires
Di(demethoxycarbonyl)tetrahydrosecamine can be compared with other similar compounds, such as:
Tetrahydrosecamine: Lacks the demethoxycarbonyl groups, resulting in different chemical properties and reactivity.
Demethoxycarbonylated analogs: Compounds with similar structures but without the demethoxycarbonyl groups, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
33626-53-8 |
|---|---|
Formule moléculaire |
C38H52N4 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
10-[2-(3-ethylpiperidin-1-yl)ethyl]-6-[3-[2-(3-ethylpiperidin-1-yl)ethyl]-1H-indol-2-yl]-6,7,8,9-tetrahydropyrido[1,2-a]indole |
InChI |
InChI=1S/C38H52N4/c1-3-28-12-10-22-40(26-28)24-20-32-31-15-6-8-17-35(31)42-36(32)18-9-19-37(42)38-33(30-14-5-7-16-34(30)39-38)21-25-41-23-11-13-29(4-2)27-41/h5-8,14-17,28-29,37,39H,3-4,9-13,18-27H2,1-2H3 |
Clé InChI |
RJMPZVNRFHISRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCN(C1)CCC2=C3CCCC(N3C4=CC=CC=C42)C5=C(C6=CC=CC=C6N5)CCN7CCCC(C7)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


